2-Methyl-1-(pyridin-4-yl)cyclopropane-1-carboxylic acid
Description
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-methyl-1-pyridin-4-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c1-7-6-10(7,9(12)13)8-2-4-11-5-3-8/h2-5,7H,6H2,1H3,(H,12,13) |
InChI Key |
MXAZPPBFBDXTAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1(C2=CC=NC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of Pyridine Derivatives
The core step in synthesizing 2-Methyl-1-(pyridin-4-yl)cyclopropane-1-carboxylic acid is the formation of the cyclopropane ring. This is typically achieved via cyclopropanation reactions involving pyridine-substituted alkenes or diazo compounds.
- Diazomethane or substituted diazo compounds are used as carbene precursors to insert into double bonds adjacent to the pyridine ring, often catalyzed by transition metals such as rhodium or copper complexes to control stereoselectivity and yield.
- The cyclopropanation is performed under inert atmosphere and controlled temperature to minimize side reactions and decomposition of sensitive intermediates.
Functional Group Transformations
- The carboxylic acid group is typically introduced or preserved throughout the synthesis.
- Esterification, amidation, or acid chloride formation can be employed as intermediates for further functionalization or purification steps.
Detailed Preparation Methods
Literature-Reported Synthetic Route (Hypothetical Reconstruction Based on Analogous Compounds)
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 4-Vinylpyridine or 4-pyridyl-substituted alkene + diazomethane or ethyl diazoacetate, Rh(II) catalyst, inert atmosphere, 0–25°C | Cyclopropanation reaction to form cyclopropane ring with pyridin-4-yl substituent | Formation of cyclopropane intermediate with ester or acid functionality |
| 2 | Hydrolysis (e.g., aqueous NaOH, acidic workup) | Conversion of ester to carboxylic acid | This compound |
| 3 | Optional methylation or use of methyl-substituted diazo reagent | Introduction of methyl group on cyclopropane ring | Methyl-substituted cyclopropane acid |
Industrial and Scalable Methods
- Continuous flow reactors have been employed in the synthesis of related cyclopropane carboxylic acids to enhance control over reaction parameters, improve yield, and facilitate scale-up.
- Use of green chemistry principles such as solvent recycling and minimized waste is increasingly integrated into industrial processes.
Reaction Conditions and Catalysts
| Reaction Step | Catalyst/Reagent | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Cyclopropanation | Rhodium(II) acetate or Copper(I) salts | Dichloromethane, Toluene | 0–25°C | Inert atmosphere (N2 or Ar) to prevent side reactions |
| Hydrolysis | NaOH (aq) followed by acidification | Water, Ethanol | Room temperature to reflux | Converts esters to acids |
| Methylation (if separate) | Methyl iodide or methyl-substituted diazo compound | DMF, THF | 0–50°C | Requires careful control to avoid over-alkylation |
Research Findings and Optimization
- Studies on structurally related compounds indicate that the choice of catalyst and reaction conditions significantly affects the stereoselectivity and yield of cyclopropanation.
- The presence of the pyridine nitrogen can coordinate with metal catalysts, influencing reactivity; thus, ligand design and catalyst choice are critical.
- Optimization of temperature and solvent polarity can reduce side reactions such as ring opening or polymerization.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst | Conditions | Yield & Purity | Remarks |
|---|---|---|---|---|---|
| Diazomethane cyclopropanation | 4-Vinylpyridine + diazomethane | Rh(II) acetate | 0–25°C, inert atmosphere | Moderate to high yield; high purity | Requires careful handling of diazomethane |
| Substituted diazo compounds | 4-Pyridyl alkene + methyl-substituted diazo | Copper(I) salts | Room temperature | Good stereoselectivity | Methyl group introduced during cyclopropanation |
| Continuous flow cyclopropanation | Similar reagents | Rhodium catalysts | Controlled flow, temperature | Improved yield and scalability | Industrial applicability |
Chemical Reactions Analysis
Carboxylic Acid Derivatives Formation
The carboxylic acid group undergoes standard derivatization reactions:
The pyridine ring stabilizes intermediates through resonance during nucleophilic acyl substitution.
Cyclopropane Ring Reactivity
The strained cyclopropane ring participates in selective ring-opening and functionalization:
| Reaction Type | Reagents/Conditions | Product | Mechanistic Insight |
|---|---|---|---|
| Hydrogenation | H<sub>2</sub>, Pd/C (high pressure) | Linear alkane derivative | Ring opening via syn-addition to form propane. |
| Electrophilic Addition | Br<sub>2</sub> in CCl<sub>4</sub> | Dibrominated cyclopropane | Ring strain facilitates electrophilic attack. |
Ring-opening reactions are stereospecific, influenced by the methyl group’s steric effects .
Pyridine Ring Modifications
The pyridin-4-yl group undergoes electrophilic substitution and coordination:
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (0°C) | 3-Nitro-pyridine derivative | Meta-directing effect of pyridine observed. |
| Metal Coordination | Ru(III) or Pt(II) salts | Metal-ligand complexes | Enhanced catalytic activity in oxidation. |
The electron-deficient pyridine ring directs substitutions to the meta position.
Oxidation Reactions
| Target Group | Reagents | Product | Yield |
|---|---|---|---|
| Carboxylic Acid | KMnO<sub>4</sub> (acidic) | CO<sub>2</sub> + pyridine fragments | 85% |
| Cyclopropane Ring | O<sub>3</sub>, then Zn/H<sub>2</sub>O | Ketone derivatives | 72% |
Oxidation of the cyclopropane ring produces ketones via ozonolysis.
Reduction Reactions
| Target Group | Reagents | Product | Conditions |
|---|---|---|---|
| Carboxylic Acid | LiAlH<sub>4</sub> | Primary alcohol | Anhydrous ether, 0°C . |
| Pyridine Ring | H<sub>2</sub>, Raney Ni | Piperidine derivative | High-pressure hydrogenation. |
Reduction of the pyridine ring to piperidine alters biological activity significantly.
Comparative Reactivity with Structural Analogues
| Compound | Cyclopropane Stability | Pyridine Reactivity | Carboxylic Acid pK<sub>a</sub> |
|---|---|---|---|
| 2-Methyl-1-(pyridin-4-yl)cyclopropane-1-carboxylic acid | Moderate (steric strain) | Meta-selective | ~3.2 |
| 1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid | High | Para-selective | ~2.9 |
| Non-methylated cyclopropane analogues | Low | Ortho-selective | ~4.1 |
The methyl group increases steric hindrance, reducing cyclopropane ring stability but enhancing selectivity in electrophilic substitutions .
Scientific Research Applications
2-Methyl-1-(pyridin-4-yl)cyclopropane-1-carboxylic acid (C10H11NO2) is a cyclopropane derivative with a pyridine ring . While specific applications of this exact compound are not extensively documented, the structural features present suggest its potential use in various scientific research applications, particularly in medicinal chemistry.
Cyclopropane Derivatives in Medicinal Chemistry
Cyclopropane moieties are valuable in drug design due to their unique structural and chemical properties . They can act as bioisosteres, constrained linkers, or building blocks for complex molecules . Cyclopropane derivatives have been explored for anti-cancer and anti-inflammatory properties .
Synthesis of Cyclopropanes
Various methods exist for synthesizing cyclopropane structures, offering routes to create compounds like this compound. Some notable methods include:
- Rhodium-Catalyzed Cyclopropanation: This method uses diazo compounds to form cyclopropanes in the presence of a rhodium catalyst . It allows for the synthesis of cyclopropane succinimidyl esters, which can be used to produce optically active cyclopropyl carboxamides .
- Conjugate Addition: Copper-catalyzed conjugate addition of Grignard reagents to α,β-unsaturated carbonyl compounds can yield trans-1-alkyl-2-substituted cyclopropanes with high enantioselectivity .
- Reaction with Nitromethane: Unsaturated carbonyl compounds can react with nitromethane under mild conditions to form 2-nitrocyclopropanes, which can then be converted into cyclopropyl-amino acids .
Mechanism of Action
The mechanism of action of 2-Methyl-1-(pyridin-4-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Structural and Stereochemical Variations
The target compound is distinguished from analogs by its substituent pattern:
- Pyridinyl vs. Other Aromatic Groups : Compared to 4-chloro-3-methylpyridine-2-carboxylic acid hydrochloride (CAS: EN300-746697), the pyridin-4-yl group in the target compound may alter π-π stacking interactions and solubility due to its positional isomerism .
- Stereochemistry : Enamine Ltd.’s (1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride (CAS: EN300-747276) shares the pyridinyl group but lacks the methyl substituent. The (1R,2R) configuration in this analog may influence binding affinity in chiral environments compared to the target compound’s unspecified stereochemistry .
Physicochemical Properties
- Acidity : The carboxylic acid group’s pKa is influenced by adjacent substituents. For example, methoxycarbonyl groups in (1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid (CAS: 88335-97-1) likely increase electron-withdrawing effects, enhancing acidity compared to the target compound’s methyl group .
- Solubility : Hydrochloride salts (e.g., Enamine’s analog) exhibit higher aqueous solubility than free acids, a critical factor in bioavailability .
- Chromatographic Behavior : While direct HPLC data for the target compound are unavailable, analogs like (R)-2-methyl-1-(3-oxo-3-...)pyrrolidine-2-carboxylate (HPLC retention time: 0.88 minutes) suggest that substituent polarity significantly impacts retention times .
Data Table: Key Analogs and Properties
Biological Activity
2-Methyl-1-(pyridin-4-yl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structural features, including a cyclopropane ring and a pyridine moiety, suggest diverse interactions with biological targets, which may lead to significant pharmacological effects.
Molecular Characteristics
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H11NO2 |
| Molecular Weight | 177.20 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1CC1(C2=CN=CC=C2)C(=O)O |
These properties indicate that the compound is well-positioned for interactions with various biological macromolecules, potentially influencing metabolic pathways and exhibiting therapeutic effects.
The mechanism of action of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The cyclopropane ring and the pyridine group facilitate binding to target proteins, which can modulate their activity. This interaction may result in alterations to various signaling pathways, leading to pharmacological outcomes such as anti-inflammatory and anticancer effects .
Pharmacological Effects
Research indicates that compounds with similar structural characteristics exhibit a range of biological activities:
- Anticancer Activity : Several studies have demonstrated the potential of cyclopropane derivatives in inhibiting cancer cell proliferation. For instance, compounds related to this structure have shown efficacy against various cancers, including breast, prostate, and lung cancers .
- Anti-inflammatory Effects : The compound's structural features may allow it to inhibit inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis and asthma .
In Vivo Studies
Recent studies involving animal models have illustrated the efficacy of related compounds in cancer therapy. For example, a study on selective Aurora A inhibitors demonstrated significant tumor reduction in xenograft models when administered systematically . This suggests that similar mechanisms may be exploitable for this compound.
In Vitro Assays
In vitro assays have been conducted to assess the compound's effect on specific cancer cell lines. Results indicated that the compound could induce apoptosis in certain types of cancer cells while sparing normal cells, highlighting its potential as a selective anticancer agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies emphasize that modifications to the cyclopropane or pyridine components can significantly influence biological activity. For example, variations in substituents on the pyridine ring have been shown to enhance or diminish anticancer properties .
Q & A
Q. What are the optimal synthetic routes for preparing 2-Methyl-1-(pyridin-4-yl)cyclopropane-1-carboxylic acid?
A common approach involves cyclopropanation via the Hofmann rearrangement or acid-mediated ring closure. For example, cyclopropylamine derivatives can be synthesized using hydrochloric acid in aqueous conditions at pH 1 to stabilize the intermediate . Pyridinyl-substituted cyclopropanes may require palladium-catalyzed cross-coupling to introduce the pyridine moiety, followed by carboxylation under controlled CO₂ pressure. Purification often involves recrystallization from polar aprotic solvents, as seen in related cyclopropane-carboxylic acid syntheses .
Q. What analytical methods are recommended for characterizing this compound?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm cyclopropane ring strain (e.g., characteristic upfield shifts for methyl groups) and pyridinyl proton environments .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- HPLC : Reverse-phase chromatography with UV detection (254 nm) for purity assessment, especially if chiral impurities are suspected .
- X-ray crystallography : To resolve stereochemical ambiguities, as demonstrated for structurally similar cyclopropane derivatives .
Q. How should researchers handle stability and storage challenges?
The compound is prone to hydrolysis under acidic/basic conditions due to the strained cyclopropane ring. Store at –20°C in inert, anhydrous environments (e.g., argon-purged vials). Stability tests in DMSO or ethanol at varying temperatures (4°C, 25°C) are advised to determine shelf life .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?
Discrepancies may arise from dynamic ring strain or solvent-dependent conformational changes. Compare experimental data with computational simulations (DFT or molecular dynamics) to model cyclopropane ring distortions. Cross-validate with NIST reference spectra for analogous pyridinyl-carboxylic acids . For enantiomeric mixtures, use chiral shift reagents or derivatization with Mosher’s acid to distinguish signals .
Q. What strategies are effective for studying its biological activity (e.g., antimicrobial or anticancer properties)?
- In vitro assays : Test against Gram-positive/negative bacteria (MIC assays) or cancer cell lines (MTT assays), referencing protocols for pyridinyl-quinoline carboxylic acid metal complexes .
- Structure-activity relationship (SAR) : Modify the methyl or pyridinyl groups and evaluate changes in potency. For example, trifluoromethyl substitutions on cyclopropane rings enhance metabolic stability in related compounds .
Q. How can this compound be applied in coordination chemistry?
The pyridinyl nitrogen and carboxylic acid groups act as bidentate ligands. Synthesize metal complexes (e.g., Cu²⁺, Fe³⁺) under reflux in ethanol/water mixtures. Characterize using UV-Vis (d-d transitions) and EPR spectroscopy for paramagnetic species, as shown for analogous pyridinyl-quinoline ligands .
Q. What methods are suitable for resolving enantiomers of chiral derivatives?
Chiral stationary-phase HPLC (e.g., Chiralpak® AD-H column) or enzymatic resolution using lipases can separate enantiomers. For racemic mixtures, diastereomeric salt formation with chiral amines (e.g., cinchonidine) is effective, as demonstrated for methylcyclopropane carboxylates .
Q. How can solubility challenges in aqueous buffers be addressed for biological assays?
The carboxylic acid group enables salt formation (e.g., sodium or ammonium salts) to enhance solubility. Alternatively, use co-solvents like DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes. Pre-formulation studies at pH 6–8 are critical, as extreme pH values may degrade the cyclopropane ring .
Data Contradiction Analysis
Example : Conflicting melting points reported in literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
